3-bromo-2-methoxypyridine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-methoxypyridine-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H6BrNO2. This compound is characterized by a pyridine ring substituted with a bromine atom at the 3-position, a methoxy group at the 2-position, and an aldehyde group at the 4-position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of inhibitors for p38α mitogen-activated protein kinase , suggesting potential targets in this pathway.
Pharmacokinetics
Its molecular weight (18802 g/mol ) suggests that it could be well-absorbed and distributed in the body. Its stability and metabolic fate would need to be determined through further studies.
Result of Action
If it acts as an inhibitor for p38α mitogen-activated protein kinase, it could potentially modulate a plethora of cellular processes, including the release of pro-inflammatory cytokines .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 3-bromo-2-methoxypyridine-4-carbaldehyde. For instance, its reactivity could be affected by the pH of the environment, while its stability could be influenced by temperature and storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-2-methoxypyridine-4-carbaldehyde typically involves the bromination of 2-methoxypyridine followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The bromination reaction is carried out under controlled conditions to ensure selective substitution at the 3-position. The resulting 3-bromo-2-methoxypyridine is then subjected to formylation using a Vilsmeier-Haack reagent, which involves the reaction of the compound with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 4-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-methoxypyridine-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Reduction Reactions: Reducing agents like NaBH4 or LiAlH4 in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the bromine atom.
Oxidation Reactions: 3-Bromo-2-methoxypyridine-4-carboxylic acid.
Reduction Reactions: 3-Bromo-2-methoxypyridine-4-methanol.
Scientific Research Applications
3-Bromo-2-methoxypyridine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drug candidates and pharmacologically active compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
3-Bromo-2-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.
2-Bromo-4-methoxypyridine: Similar structure but with the bromine and methoxy groups at different positions.
4-Bromo-2-methoxypyridine: Similar structure but with the bromine and methoxy groups at different positions.
Uniqueness: 3-Bromo-2-methoxypyridine-4-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The combination of the bromine atom, methoxy group, and aldehyde group on the pyridine ring allows for versatile chemical transformations and applications in various fields of research and industry.
Properties
CAS No. |
1227605-71-1 |
---|---|
Molecular Formula |
C7H6BrNO2 |
Molecular Weight |
216 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.